Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It features a pyrrole ring substituted with an ethyl ester group at the 3-position, a hydroxyethyl group at the 4-position, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 2-aminoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)indolin-2-one: A compound with similar structural features, used in the synthesis of dopamine receptor agonists and protein kinase inhibitors.
Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Lacks the hydroxyethyl group, resulting in different chemical properties and applications.
Uniqueness
Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to the presence of both the hydroxyethyl and ester groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
647836-61-1 |
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Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-3-14-10(13)9-7(2)11-6-8(9)4-5-12/h6,11-12H,3-5H2,1-2H3 |
InChI Key |
HXPGUJQAMFLCGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1CCO)C |
Origin of Product |
United States |
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